molecular formula C22H17N3O4 B2894596 5-((4-Methoxyphenyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931967-91-8

5-((4-Methoxyphenyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2894596
M. Wt: 387.395
InChI Key: IRGBHIJAEIHSKH-UHFFFAOYSA-N
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Description

5-((4-Methoxyphenyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile, also known as MOF-N-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities. MOF-N-3 has been shown to possess several biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Catalysis and Synthetic Applications

The synthesis of oxazine derivatives, through processes such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, demonstrates the utility of furan-2-yl(phenyl)methanol derivatives in generating complex molecules. This methodology is notable for its good yields, high selectivity, low catalyst loading, and faster reaction times, which are critical for efficient synthetic chemistry processes (B. Reddy et al., 2012).

Antimicrobial Activity

Several studies have synthesized new derivatives with potential antimicrobial activities, illustrating the broader application of complex oxazole derivatives in the search for new therapeutic agents. For instance, the synthesis of novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines has led to compounds with moderate to good antimicrobial activities against various microorganisms (H. Bektaş et al., 2007). Similarly, azole derivatives starting from furan-2-carbohydrazide have been evaluated for antimicrobial properties, with some compounds displaying activity against tested microorganisms (Serap Başoğlu et al., 2013).

Corrosion Inhibition

The study of pyranopyrazole derivatives, such as 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, for the inhibition of mild steel corrosion in HCl solution, combines the fields of materials science and organic synthesis. These compounds have shown high inhibition efficiency, demonstrating the potential of oxazole derivatives in industrial applications related to corrosion prevention (M. Yadav et al., 2016).

Anticancer Activity

The synthesis and evaluation of Mannich bases derived from 1,2,4-triazoles for anticancer activity have expanded the application of similar compounds in medicinal chemistry. Some synthesized compounds in this category exhibited potency against a panel of 60 cell lines derived from various cancer types, indicating the potential of such derivatives in oncology (B. Shivarama Holla et al., 2003).

properties

IUPAC Name

5-(4-methoxyanilino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-26-16-9-7-15(8-10-16)24-21-19(13-23)25-22(29-21)20-12-11-18(28-20)14-27-17-5-3-2-4-6-17/h2-12,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGBHIJAEIHSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Methoxyphenyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile

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